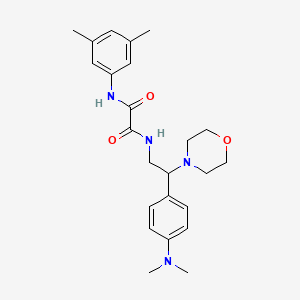

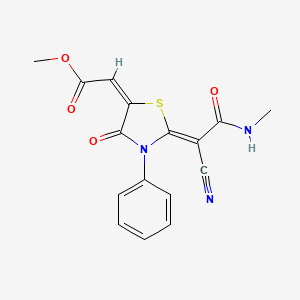

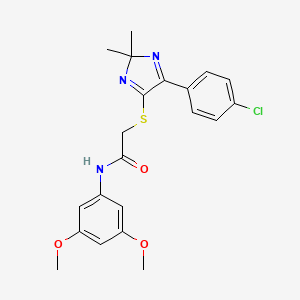

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their reactions, which can provide insights into the chemical behavior and properties of similar compounds. The first paper discusses transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted pyridine derivatives . The second paper examines reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols . These studies can shed light on the reactivity of the keto-ester and amino functional groups present in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates using aromatic amines . This suggests that the compound could potentially be synthesized through similar methods, utilizing aromatic amines and possibly through the formation of a thiazole intermediate.

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not analyzed in the papers, the structure of related compounds has been studied. The presence of a 2-oxoethyl group adjacent to an amino group is a common feature, which could imply similar reactivity and electronic properties due to the keto-ester moiety .

Chemical Reactions Analysis

The papers describe the reactivity of compounds with similar functional groups. For instance, the reaction with aromatic amines to form substituted pyridine derivatives , and the reaction with alcohols in the presence of a catalytic amount of concentrated aqueous HCl to give alkoxy derivatives . These reactions indicate that the compound of interest may also undergo nucleophilic addition reactions with amines and alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of structurally similar compounds. The presence of the 2-oxoethyl group suggests a certain degree of electrophilicity, which could affect its solubility and reactivity. The aromatic moiety may contribute to the compound's stability and potential interactions with other aromatic systems . The papers do not provide specific physical properties such as melting point or solubility, but these could be estimated based on the functional groups present.

科学的研究の応用

Cancer Research Applications

Compounds similar to 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate have shown promise in cancer research, particularly in overcoming drug resistance in cancer cells. For instance, a study by Das et al. (2009) on the structure-activity relationship and molecular mechanisms of a closely related compound highlighted its potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. The compound exhibited low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells and was able to selectively kill drug-resistant cells over parent cancer cells, suggesting its promise as a treatment option for cancers with multiple drug resistance (Das et al., 2009).

Material Science and Dyeing Applications

In material science and dyeing, thiophene-based compounds have been investigated for their utility. Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers. These dyes, related to the structural family of this compound, were found to provide very good levelness and fastness on the polyester fabric, despite having poor photostability. The ability to give deep shades and good fastness properties makes these compounds valuable in textile applications (Iyun et al., 2015).

Chemical Synthesis and Reactivity

Regarding chemical synthesis, the reactivity and applications of thiophene-based compounds in synthesizing various heterocyclic compounds are of significant interest. For example, the synthesis of novel thiophene and benzothiophene derivatives as cytotoxic agents by Mohareb et al. (2016) demonstrates the potential of these compounds in producing biologically active molecules. These derivatives showed promising anti-proliferative activity against several tumor cell lines, underlining the importance of thiophene-based structures in medicinal chemistry (Mohareb et al., 2016).

作用機序

Target of Action

The primary target of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) . Hsp70 is a molecular chaperone involved in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis .

Mode of Action

this compound acts by modulating the activity of Hsp70 . It inhibits the activity of Hsp70, disrupting its normal function and leading to changes in protein folding processes within the cell .

Biochemical Pathways

The inhibition of Hsp70 by this compound affects various biochemical pathways. Hsp70 is involved in the regulation of apoptosis, protein degradation, and cellular stress responses. Therefore, its inhibition can lead to increased apoptosis, altered protein homeostasis, and changes in the cellular response to stress .

Result of Action

The molecular and cellular effects of this compound’s action include changes in protein folding and aggregation, increased apoptosis, and alterations in cellular stress responses . These effects can potentially lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .

特性

IUPAC Name |

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-11-7-8-15(23-11)17(20)22-10-16(19)18-12(2)13-5-4-6-14(9-13)21-3/h4-9,12H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNLXGGSIPKNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

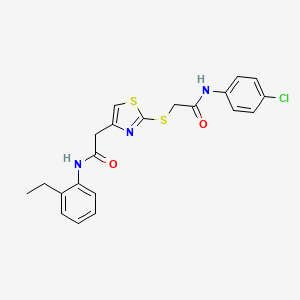

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)

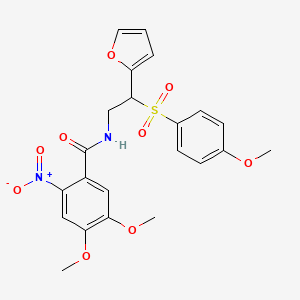

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)